molecular formula C20H16N2O3S B6419812 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 6217-20-5

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B6419812
CAS No.: 6217-20-5
M. Wt: 364.4 g/mol
InChI Key: NGSVUMPEDJYHJD-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a naphtho[1,2-d][1,3]thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the naphtho[1,2-d][1,3]thiazole moiety, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide core can be synthesized separately and then coupled with the naphtho[1,2-d][1,3]thiazole derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the amide bond would yield an amine.

Scientific Research Applications

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and naphtho[1,2-d][1,3]thiazole-containing molecules. Examples include:

    3,5-dimethoxybenzamide: Lacks the naphtho[1,2-d][1,3]thiazole moiety.

    Naphtho[1,2-d][1,3]thiazole derivatives: Lacks the benzamide core.

Uniqueness

The uniqueness of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide lies in its combined structural features, which may confer unique properties and activities not seen in simpler analogs. This combination of a benzamide core with a naphtho[1,2-d][1,3]thiazole moiety could result in enhanced biological activity or novel material properties .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSVUMPEDJYHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412858
Record name F0298-0227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6217-20-5
Record name F0298-0227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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